molecular formula C6H5F2NO B11921107 (2,4-Difluoropyridin-3-yl)methanol CAS No. 1227598-92-6

(2,4-Difluoropyridin-3-yl)methanol

Cat. No.: B11921107
CAS No.: 1227598-92-6
M. Wt: 145.11 g/mol
InChI Key: BDGKPGWHROUPGL-UHFFFAOYSA-N
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Description

(2,4-Difluoropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol It is a fluorinated pyridine derivative, which means it contains fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoropyridin-3-yl)methanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace hydrogen atoms on the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Difluoropyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2,4-Difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-Fluoropyridin-3-yl)methanol
  • **4-Fluoropyridin-3-yl)methanol
  • **2,3-Difluoropyridin-4-yl)methanol

Uniqueness

(2,4-Difluoropyridin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other fluorinated pyridine derivatives .

Properties

CAS No.

1227598-92-6

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

(2,4-difluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H5F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2

InChI Key

BDGKPGWHROUPGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)CO)F

Origin of Product

United States

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